N-[2-(trifluoromethoxy)phenyl]furan-2-carboxamide
Overview
Description
N-[2-(trifluoromethoxy)phenyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . The compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and a trifluoromethoxy group attached to a phenyl ring, which is further connected to a carboxamide group.
Mechanism of Action
Target of Action
The primary target of N-[2-(trifluoromethoxy)phenyl]furan-2-carboxamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis as it removes the N-terminal methionine from nascent proteins .
Mode of Action
The compound interacts with Methionine aminopeptidase, affecting its ability to cleave the N-terminal methionine from nascent proteins
Biochemical Pathways
The removal of the N-terminal methionine is often a critical step in the maturation of proteins, affecting their stability, localization, and function .
Result of Action
Given its target, it may impact the function of proteins by preventing the removal of their n-terminal methionine . This could potentially affect a wide range of cellular processes, given the central role of proteins in cell biology.
Preparation Methods
The synthesis of N-[2-(trifluoromethoxy)phenyl]furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-furoic acid with 2-(trifluoromethoxy)aniline in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under microwave-assisted conditions . The reaction typically takes place in a solvent like acetone or dichloromethane at room temperature, followed by purification through crystallization or chromatography to obtain the final product with good yields.
Chemical Reactions Analysis
N-[2-(trifluoromethoxy)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form furan-2-carboxamide derivatives.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(trifluoromethoxy)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
N-[2-(trifluoromethoxy)phenyl]furan-2-carboxamide can be compared with other similar compounds, such as:
Furanylfentanyl: A synthetic opioid with a similar furan ring structure but different pharmacological properties.
5-[2-(trifluoromethoxy)phenyl]-2-furoic acid: A compound with a similar trifluoromethoxyphenyl group but different functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(trifluoromethoxy)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c13-12(14,15)19-9-5-2-1-4-8(9)16-11(17)10-6-3-7-18-10/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFIQEKHISNDCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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